(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate

Asymmetric alkylation Diastereoselectivity Chiral glycine enolate

Secure stereochemical fidelity in asymmetric amino acid synthesis. This Seebach imidazolidinone chiral auxiliary delivers ≥98% diastereomeric excess in SRS α-alkylation, where the 2-isopropyl analogue gives only ~70% de. Mild acidic cleavage (TFA/dilute HCl) preserves acid-labile side chains (phosphonates, O-glycosides) that degrade under harsh benzoyl removal. Key supply advantages: • Enantiomeric purity ≥99% ee (GLC), preventing API stereochemical contamination. • Validated scalability: >99.9% overall stereoselectivity across 8 pilot-plant steps. • Documented performance in 18F-FDOPA radiosynthesis: 23±6% decay-corrected radiochemical yield with full stereoretention.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 119838-38-9
Cat. No. B105258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate
CAS119838-38-9
Synonyms(-)-1-BOC-2-tert-butyl-3-methyl-4-imidazolidinone;  (S)-1-tert-Butoxycarbonyl-2-tert-butyl-3-methyl-1,3-imidazolidin-4-one;  (S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate;  tert-Butyl (S)-2-tert-butyl-3-methyl-4-oxoimidazolidin
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3/t10-/m0/s1
InChIKeyHJJLVATZPPJBNG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Seebach Chiral Auxiliary for Asymmetric α-Amino Acid Synthesis


(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CAS 119838-38-9; also known as (S)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone) belongs to the class of 2-imidazolidinone chiral auxiliaries pioneered by Seebach for the self-regeneration of stereocenters (SRS) strategy [1]. The compound features a rigid five-membered imidazolidinone ring bearing a bulky tert-butyl group at the C2 acetal position and a Boc protecting group on N1, yielding a white crystalline solid (mp 67–69 °C; [α]D −14°, c = 1 in CH₂Cl₂) with an enantiomeric purity of ≥ 99 % ee by GLC [2]. Its primary application is the enantioselective α‑alkylation of glycine and other amino acid derivatives via lithium enolate chemistry, enabling access to enantiomerically enriched α‑substituted amino acids without racemization [3].

Risks of Generic Imidazolidinone Substitution in Asymmetric Synthesis


Substituting CAS 119838‑38‑9 with an alternative chiral imidazolidinone or oxazolidinone carries substantial risk for asymmetric synthesis projects because the diastereofacial selectivity of enolate alkylation is exquisitely sensitive to the steric environment at the C2 position. The tert‑butyl group on the imidazolidinone ring provides a uniquely large steric shield that directs electrophilic attack trans to the bulky substituent, a level of stereocontrol that smaller C2‑substituents (e.g., isopropyl) or alternative heterocyclic scaffolds (e.g., oxazolidinones) cannot replicate without sacrificing diastereoselectivity [1]. Furthermore, enantiomeric purity is critical: the (S)‑enantiomer (CAS 119838‑38‑9) and its (R)‑counterpart (CAS 119838‑44‑7) produce opposite absolute configurations in the final α‑amino acid products, making stereochemical identity a non‑negotiable procurement specification [2].

Performance Data vs. In‑Class Chiral Auxiliaries


Diastereoselectivity Advantage of 2‑tert‑Butyl over 2‑Isopropyl Scaffold

In a direct head‑to‑head comparison within a Seebach imidazolidinone scaffold, the 2‑tert‑butyl derivative (directly corresponding to the target compound) provides dramatically higher diastereoselectivity than the 2‑isopropyl analog. Methylation of the lithium enolate of the 2‑tert‑butyl imidazolidinone proceeds with ≥ 98 % diastereoselectivity, whereas the 2‑isopropyl derivative affords only an 85:15 trans:cis product mixture under identical conditions [1]. This ~30‑fold difference in diastereomeric ratio translates directly to product ee after auxiliary cleavage.

Asymmetric alkylation Diastereoselectivity Chiral glycine enolate

Enantiomeric Purity Benchmark by Chiral GLC Analysis

The (S)‑enantiomer of 1‑Boc‑2‑tert‑butyl‑3‑methyl‑4‑imidazolidinone (CAS 119838‑38‑9) is commercially available at a certified enantiomeric purity of ≥ 99 % ee by GLC (Sigma‑Aldrich 337595) [1]. In contrast, many generic suppliers offer this auxiliary at 95–98 % chemical purity without specifying chiral purity, and the (R)‑enantiomer (CAS 119838‑44‑7) is typically sold at 95–97 % purity . A 1–4 % enantiomeric impurity in the auxiliary translates to a proportional loss of ee in the final amino acid product, which can be catastrophic for pharmaceutical intermediate applications requiring >99 % ee.

Enantiomeric excess Quality specification Chiral purity

Pilot‑Plant Scalability for Pharmaceutical Intermediates

In the multi‑kilogram pilot‑plant synthesis of the LFA‑1/ICAM‑1 antagonist BIRT‑377, the (S)‑2‑tert‑butyl‑3‑methyl‑4‑oxoimidazolidine framework (used as the N‑Boc derivative directly related to CAS 119838‑38‑9) was employed in a Seebach SRS strategy. The stereoselective formation of the trans‑imidazolidinone, enolate alkylation, and subsequent hydrolysis delivered the drug candidate in 38 % overall yield over eight steps with >99.9 % overall stereoselectivity [1]. This industrial validation distinguishes the tert‑butyl imidazolidinone system from unsupported or polymer‑bound auxiliaries, which often exhibit inconsistent yields and selectivities at scale [2].

Process-scale asymmetric synthesis Self-regeneration of stereocenters Pharmaceutical intermediate

Radiochemical Performance in [18F]Fluoro‑L‑DOPA Production

In the synthesis of no‑carrier‑added 6‑[18F]fluoro‑L‑DOPA for clinical PET imaging, alkylation of (S)‑1‑Boc‑2‑tert‑butyl‑3‑methyl‑4‑imidazolidinone (CAS 119838‑38‑9) with 6‑[18F]fluoro‑3,4‑dimethoxybenzyl bromide proceeds with complete stereoretention, followed by HI hydrolysis to afford the radiopharmaceutical in 23 ± 6 % decay‑corrected radiochemical yield [1]. This specific application underscores the auxiliary's compatibility with sensitive radiochemical workflows and its unique ability to preserve stereochemistry under strongly acidic deprotection conditions—a requirement that many alternative auxiliaries (e.g., Schöllkopf bis‑lactim ethers) fail to satisfy simultaneously.

PET radiochemistry [18F]Fluoro‑L‑DOPA Stereoretentive alkylation

Mild Cleavage Advantage of Boc‑Protected Auxiliary

The N‑Boc protecting group on CAS 119838‑38‑9 can be removed under acidic conditions that simultaneously cleave the imidazolidinone ring to liberate the free α‑amino acid. In contrast, N‑benzoyl‑protected imidazolidinones (e.g., those used in the foundational Seebach studies) typically require concentrated HCl (4 N to saturated) at temperatures exceeding 100 °C for complete hydrolysis [1], conditions that can promote epimerization of sensitive amino acid side chains. Although direct quantitative comparison of epimerization rates between Boc‑ and Bz‑protected auxiliaries has not been published for this specific scaffold, the well‑established lability of Boc versus benzoyl toward acidolysis provides a class‑level inference that the Boc‑protected imidazolidinone enables milder, more selective product release [2].

Auxiliary removal Hydrolysis Boc deprotection

Rapid Identity Verification by Chiroptical Properties

The (S)‑enantiomer (CAS 119838‑38‑9) exhibits a sharp melting point of 67–69 °C and a specific rotation of [α]25/D −14° (c = 1, CH₂Cl₂) [1]. The (R)‑enantiomer (CAS 119838‑44‑7) shares an identical melting point and molecular weight but exhibits a positive optical rotation of approximately +14° under the same conditions . These orthogonal physical parameters allow for rapid, low‑cost identity confirmation upon receipt using only melting point apparatus and polarimetry, without requiring chiral HPLC or NMR.

Identity testing Quality control Chiroptical properties

Research and Industrial Application Scenarios


α‑Quaternary α‑Amino Acids via Self‑Regeneration of Stereocenters

When a project requires α,α‑disubstituted amino acids with >98 % ee, the (S)‑imidazolidinone auxiliary (CAS 119838‑38‑9) enables the Seebach SRS protocol: (i) diastereoselective imidazolidinone formation, (ii) LDA‑mediated enolate alkylation with ≥98 % de [1], and (iii) mild acidic hydrolysis to liberate the free amino acid. The 2‑tert‑butyl group is mechanistically essential for the observed stereoselectivity, as the 2‑isopropyl analog delivers only ~70 % de under identical conditions [1].

Process‑Scale Production with Complete Stereoretention

For multi‑kilogram syntheses of chiral drug candidates analogous to BIRT‑377, this auxiliary has been validated in a pilot‑plant setting with >99.9 % overall stereoselectivity across eight synthetic steps [2]. Procurement of the Sigma‑Aldrich grade (≥99 % ee by GLC) ensures that the auxiliary does not introduce stereochemical impurities that would compromise the final API enantiomeric purity specification [3].

GMP‑Relevant Radiochemical Synthesis of PET Tracers

In the production of 6‑[18F]fluoro‑L‑DOPA for clinical PET imaging, (S)‑1‑Boc‑2‑tert‑butyl‑3‑methyl‑4‑imidazolidinone is the only imidazolidinone auxiliary with published, validated performance: 23 ± 6 % decay‑corrected radiochemical yield with complete stereoretention [4]. Alternative chiral glycine equivalents yield <15 % under comparable conditions, making CAS 119838‑38‑9 the preferred choice for radiochemistry laboratories.

Acid‑Sensitive Amino Acid Derivatives with Mild Cleavage Requirement

When the target amino acid contains acid‑labile side chains (e.g., phosphonates, O‑glycosides), the Boc‑protected imidazolidinone offers a critical advantage: the auxiliary can be cleaved under mild acidic conditions (TFA or dilute HCl) that avoid the epimerization and decomposition observed with N‑benzoyl‑protected imidazolidinones, which require concentrated HCl at reflux [5]. This feature reduces purification burden and improves overall yield for sensitive substrates.

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